molecular formula C27H24N4O5 B3010829 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-45-3

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B3010829
Número CAS: 1207051-45-3
Peso molecular: 484.512
Clave InChI: QHZYVZUBKCYCFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and the implications for therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves multiple steps including the formation of the quinazoline core followed by functionalization at various positions. The specific compound is synthesized through a multi-component reaction that introduces both oxadiazole and phenyl substituents onto the quinazoline backbone. This structural complexity is essential for enhancing biological activity.

Table 1: Structural Characteristics of the Compound

ComponentDescription
Quinazoline Core2,4-dione moiety
Oxadiazole Substituent1,2,4-oxadiazol-5-yl
Aromatic Substituent3-(3,4-dimethoxyphenyl)
Additional Substituent4-methylbenzyl

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the agar well diffusion method. The results showed moderate activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition Zones : The compound displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were found to be approximately 75–80 mg/mL for the tested strains .

Anticancer Activity

The quinazoline scaffold has been associated with anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.

Case Studies:

  • HepG2 Cell Line : The compound demonstrated an IC50 value of approximately 35 μM against HepG2 liver cancer cells.
  • MCF-7 Cell Line : Similar evaluations indicated promising results with IC50 values comparable to established anticancer drugs .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against:

  • α-Amylase and α-Glucosidase : This suggests potential applications in managing diabetes by inhibiting carbohydrate digestion enzymes .

Table 2: Biological Activities and Corresponding IC50 Values

Biological ActivityTarget Cell Line/EnzymeIC50 Value (μM)
AntibacterialStaphylococcus aureus75–80
AnticancerHepG235
AnticancerMCF-7Comparable to Doxorubicin
Enzyme Inhibitionα-AmylaseModerate

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly influence biological activity. The introduction of oxadiazole moieties has been linked to enhanced potency against microbial strains and improved anticancer efficacy.

Propiedades

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-21(20)30(27(31)33)16-24-28-25(29-36-24)19-12-13-22(34-2)23(14-19)35-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZYVZUBKCYCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.